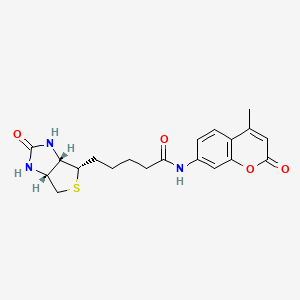

N-d-Biotinyl-7-amino-4-methylcoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYSEURIFUZXSJ-QOKNQOGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate with significant applications in enzyme activity assays, particularly for the determination of biotinidase activity.[1] This compound consists of a biotin (B1667282) molecule linked to the fluorescent reporter 7-amino-4-methylcoumarin (B1665955) (AMC). The covalent linkage of biotin to the 7-amino group of AMC quenches the fluorescence of the coumarin (B35378) moiety. Enzymatic cleavage of the amide bond by biotinidase liberates the highly fluorescent AMC, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This "turn-on" fluorescence mechanism provides a sensitive and specific method for studying biotinidase kinetics and for screening potential inhibitors.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide | [2] |

| Synonyms | N-(4-Methyl-2-oxo-2H-chromen-7-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, Biotin-AMC | [2] |

| CAS Number | 191223-35-5 | [3] |

| Molecular Formula | C₂₀H₂₃N₃O₄S | [2][3] |

| Molecular Weight | 401.48 g/mol | [2][3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light | |

| Excitation Maximum (λex) | 360 nm | [4] |

| Emission Maximum (λem) | 460 nm | [4] |

Experimental Protocols

Fluorometric Assay for Biotinidase Activity

This protocol outlines a method for the quantitative determination of biotinidase activity in biological samples using this compound.

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 0.15 M potassium phosphate, pH 6.5, containing 0.01% (w/v) Tween® 20 and 0.1 mM Dithiothreitol (DTT)

-

Stop Buffer: 0.2 M sodium bicarbonate, pH 10.0, containing 0.01% (w/v) Tween® 20

-

Biological sample (e.g., serum, dried blood spot extract)

-

96-well microtiter plate (black, for fluorescence readings)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with Assay Buffer to a final working concentration of 0.2 mM.[4]

-

Sample Preparation: Prepare the biological sample as required (e.g., extract dried blood spots with an appropriate buffer).

-

Assay Reaction:

-

In a 96-well microtiter plate, mix 10 µL of the biological sample with 10 µL of the 0.2 mM biotin-4-MU substrate mix.[4]

-

Include a blank control containing 10 µL of sample buffer and 10 µL of the substrate mix.

-

Include a positive control with known biotinidase activity and a negative control where the enzyme is heat-inactivated.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period, for example, up to 20 hours.[4] The optimal incubation time may need to be determined empirically based on the sample type and expected enzyme activity.

-

Reaction Termination: Stop the enzymatic reaction by adding 50 µL of Stop Buffer to each well.[4]

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[4]

-

Data Analysis: Subtract the fluorescence of the blank from the sample readings. The biotinidase activity is proportional to the increase in fluorescence. A standard curve can be generated using known concentrations of 7-amino-4-methylcoumarin to quantify the amount of product formed.

Avidin (B1170675)/Streptavidin Binding Assay (General Protocol)

This general protocol describes a method to observe the binding of this compound to avidin or streptavidin, which typically results in a change in fluorescence. The precise nature of this change (enhancement or quenching) should be determined empirically.

Materials:

-

This compound

-

Avidin or Streptavidin

-

Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and dilute to a working concentration (e.g., 1 µM) in Binding Buffer.

-

Prepare a stock solution of avidin or streptavidin in Binding Buffer.

-

-

Binding Assay:

-

To a cuvette or well containing the this compound solution, add increasing concentrations of the avidin or streptavidin solution.

-

After each addition, mix gently and allow the binding to reach equilibrium (typically a few minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at an excitation of ~360 nm and an emission of ~460 nm after each addition of the binding protein.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the avidin or streptavidin concentration. The resulting curve can be used to determine the binding affinity (Kd). A decrease in fluorescence upon binding would indicate quenching, while an increase would suggest enhancement.

-

Logical Relationships and Workflows

The primary application of this compound is as a substrate in a "turn-on" fluorescence assay. The logical relationship is straightforward: in the conjugated form, the fluorophore is quenched. Upon enzymatic cleavage, the fluorophore is released, leading to a detectable signal.

Conclusion

This compound is a valuable tool for researchers in biochemistry and drug discovery. Its well-defined chemical properties and its utility as a fluorogenic substrate for biotinidase make it a cornerstone for sensitive and quantitative enzyme activity assays. The provided protocols and workflows serve as a comprehensive guide for the effective implementation of this compound in a laboratory setting. Further research to determine its specific quantum yield and molar extinction coefficient would be beneficial for even more precise quantitative studies.

References

N-d-Biotinyl-7-amino-4-methylcoumarin: A Fluorogenic Probe for Biotinidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a synthetic, fluorogenic substrate with a primary application in the determination of biotinidase enzyme activity. Biotinidase is a critical enzyme in the biotin (B1667282) cycle, responsible for recycling the vitamin biotin (Vitamin B7) from the breakdown of biotin-containing proteins. The measurement of biotinidase activity is the gold standard for the diagnosis of biotinidase deficiency, an inherited metabolic disorder that can lead to severe neurological and cutaneous symptoms if left untreated. This technical guide provides a comprehensive overview of the properties of this compound, a detailed experimental protocol for its use in a fluorometric biotinidase assay, and a discussion of its mechanism of action.

Principle of Detection

The utility of this compound as a substrate for biotinidase lies in its clever molecular design. The biotin moiety of the molecule is recognized and cleaved by biotinidase. This enzymatic cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the fluorescence of the coumarin (B35378) is quenched. However, upon liberation, AMC exhibits strong fluorescence, which can be quantified to determine the rate of the enzymatic reaction. This direct relationship between fluorescence and enzyme activity allows for a highly sensitive and specific assay.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound and its fluorescent product, 7-amino-4-methylcoumarin, is presented in the table below.

| Property | This compound | 7-amino-4-methylcoumarin (AMC) |

| Molecular Formula | C₂₀H₂₃N₃O₄S | C₁₀H₉NO₂ |

| Molecular Weight | 401.48 g/mol | 175.18 g/mol |

| Appearance | Solid | Solid |

| Excitation Maximum | Non-fluorescent (quenched) | ~345-360 nm |

| Emission Maximum | Non-fluorescent (quenched) | ~445-460 nm |

| Solubility | Soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) | Soluble in DMSO, DMF, and acetone. Sparingly soluble in water. |

Biotinidase-Mediated Cleavage of this compound

The enzymatic reaction at the core of the assay is the hydrolysis of the amide bond linking biotin to the 7-amino group of 4-methylcoumarin. This reaction is catalyzed by biotinidase and results in the release of free biotin and the highly fluorescent 7-amino-4-methylcoumarin.

Experimental Protocols

The following is a generalized protocol for a fluorometric biotinidase assay in serum or plasma using this compound. This protocol is synthesized from best practices for similar enzyme assays and should be optimized for specific experimental conditions.

Reagent Preparation

-

Assay Buffer (pH 6.5): Prepare a potassium phosphate (B84403) buffer. A typical composition may include a pH buffer, a reducing agent such as dithiothreitol (B142953) (DTT), and a surfactant.

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to the desired final concentration. The optimal concentration should be determined experimentally but is typically in the low micromolar range.

-

Stop Buffer: A buffer designed to halt the enzymatic reaction. This may include a pH buffer and a surfactant.

-

7-amino-4-methylcoumarin (AMC) Standard Curve: Prepare a series of dilutions of AMC in Assay Buffer to generate a standard curve for quantifying the amount of fluorescent product generated in the enzymatic reaction.

Sample Handling

-

Sample Collection: Collect whole blood in a serum separator tube.

-

Serum/Plasma Separation: Centrifuge the blood sample to separate the serum or plasma.

-

Storage: Store serum or plasma samples at -20°C or lower until the assay is performed.

Assay Procedure

-

Prepare a reaction plate: Use a black, opaque 96-well plate to minimize background fluorescence.

-

Add samples and controls: To appropriate wells, add a small volume of serum or plasma sample, a positive control (serum with known biotinidase activity), and a negative control (heat-inactivated serum or buffer).

-

Initiate the reaction: Add the working substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction: Add the Stop Buffer to all wells to terminate the enzymatic reaction.

-

Fluorescence measurement: Read the fluorescence intensity of each well using a fluorometer with excitation at approximately 360 nm and emission at approximately 460 nm.

-

Data analysis:

-

Subtract the fluorescence of the negative control from all sample readings.

-

Use the AMC standard curve to convert the fluorescence readings into the concentration of AMC produced.

-

Calculate the biotinidase activity, typically expressed as nmol of AMC produced per minute per milliliter of serum (nmol/min/mL).

-

Experimental Workflow

The following diagram illustrates the key steps in the fluorometric biotinidase assay.

Quantitative Data

For context, the Kₘ values for other biotinidase substrates have been reported. For example, the Kₘ for the natural substrate biocytin (B1667093) is in the micromolar range.

Conclusion

This compound is a valuable tool for researchers and clinicians involved in the study of biotin metabolism and the diagnosis of biotinidase deficiency. Its fluorogenic nature allows for a sensitive and continuous assay of biotinidase activity. While detailed kinetic data for this specific substrate is not widely published, the general principles and protocols outlined in this guide provide a solid foundation for the development and implementation of a robust fluorometric biotinidase assay. As with any enzymatic assay, optimization of reaction conditions is crucial for obtaining accurate and reproducible results.

An In-Depth Technical Guide on the Principle of Action of N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-d-Biotinyl-7-amino-4-methylcoumarin is a paramount fluorogenic substrate extensively utilized for the sensitive and quantitative determination of biotinidase activity. This guide elucidates the core principle of its action, detailing the enzymatic cleavage of the non-fluorescent parent molecule to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). We provide a comprehensive overview of the underlying biochemical reaction, present key quantitative data, and offer detailed experimental protocols for the application of this substrate in biotinidase activity assays. Furthermore, this document includes graphical representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of its practical application in research and clinical diagnostics, particularly in the context of biotinidase deficiency.

Core Principle of Action

The fundamental principle behind the use of this compound lies in its role as a fluorogenic substrate for the enzyme biotinidase (EC 3.5.1.12). In its native state, the molecule is essentially non-fluorescent as the biotin (B1667282) moiety quenches the fluorescence of the 7-amino-4-methylcoumarin (AMC) group.

Biotinidase, a hydrolase, specifically recognizes and cleaves the amide bond linking biotin to the 7-amino group of AMC. This enzymatic hydrolysis releases the free AMC molecule. Unlike its biotinylated precursor, free AMC is highly fluorescent, emitting a strong blue fluorescence upon excitation with ultraviolet light. The intensity of the emitted fluorescence is directly proportional to the amount of AMC released, which in turn is a direct measure of the biotinidase activity in the sample.[1]

This "turn-on" fluorescence mechanism provides a highly sensitive and specific method for quantifying biotinidase activity, forming the basis of numerous diagnostic assays for conditions such as biotinidase deficiency.[1]

Signaling Pathway and Enzymatic Reaction

The enzymatic reaction catalyzed by biotinidase is a hydrolysis reaction. The enzyme binds to the biotin portion of the this compound substrate and facilitates the cleavage of the amide bond, releasing biotin and the fluorescent reporter molecule, 7-amino-4-methylcoumarin.

Quantitative Data

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 360 nm | [2] |

| Emission Wavelength (λem) | 460 nm | [2] |

| Optimal pH for Assay | 6.5 | [2] |

| Incubation Temperature | 37°C | [2] |

Note: The Km of biotinidase for its natural substrate, biocytin, has been reported to be in the micromolar range. It is anticipated that the Km for synthetic substrates like this compound would be in a similar order of magnitude.

Experimental Protocols

The following is a generalized protocol for a fluorometric biotinidase activity assay using this compound, based on established methodologies.

Reagent Preparation

-

Assay Buffer: 0.15 M potassium phosphate (B84403) buffer, pH 6.5, containing 0.01% (w/v) Tween® 20 and 0.1 mM Dithiothreitol (DTT).[2]

-

Substrate Stock Solution: Prepare a stock solution of this compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]

-

Working Substrate Solution: Dilute the substrate stock solution in the Assay Buffer to a final concentration of 0.2 mM.[2]

-

Stop Buffer: 0.2 M sodium bicarbonate, pH 10.0, containing 0.01% (w/v) Tween® 20.[2]

-

Sample: Serum, plasma, or dried blood spot eluate.

Assay Procedure

-

Sample Preparation: If using dried blood spots, punch a 3 mm disc and elute in an appropriate extraction buffer.

-

Reaction Initiation: In a 96-well microplate, add 10 µL of the sample (or standard) to each well.

-

Add 10 µL of the Working Substrate Solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the microplate at 37°C for a defined period (e.g., 1 to 20 hours, depending on the expected enzyme activity).[2] Protect the plate from light during incubation.

-

Reaction Termination: Stop the reaction by adding 50 µL of Stop Buffer to each well.[2]

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate fluorometer with excitation at 360 nm and emission at 460 nm.[2]

Data Analysis

-

Subtract the fluorescence of a blank (a well containing buffer and substrate but no sample) from all readings.

-

Generate a standard curve using known concentrations of 7-amino-4-methylcoumarin.

-

Determine the concentration of AMC produced in each sample well by interpolating from the standard curve.

-

Calculate the biotinidase activity, typically expressed as nmol of AMC produced per minute per milliliter of sample (nmol/min/mL).

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for a typical biotinidase assay using this compound.

Potential Interferences

It is important to consider potential inhibitors and activators of biotinidase that may affect assay results.

-

Competitive Inhibitors: Compounds structurally similar to biotin may act as competitive inhibitors.

-

Non-specific Esterase Activity: While biotinidase is highly specific, other esterases in the biological sample could potentially cleave the substrate, leading to false-positive results. The use of a blank helps to correct for some of this background fluorescence.

-

Sample Quality: Hemolysis in blood samples can interfere with the assay. Proper sample collection and handling are crucial.

Conclusion

This compound is a robust and sensitive tool for the quantitative analysis of biotinidase activity. Its principle of action, based on the enzymatic release of a highly fluorescent reporter molecule, allows for a straightforward and reliable assay. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and clinicians to implement this technology for the diagnosis and study of biotinidase deficiency and other applications requiring the measurement of this vital enzyme's activity. Further research to precisely determine the kinetic parameters (Km and Vmax) of this substrate with human biotinidase would be beneficial for the standardization and refinement of these assays.

References

An In-depth Technical Guide to the Synthesis and Purification of N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-d-Biotinyl-7-amino-4-methylcoumarin, a fluorescent biotin (B1667282) derivative crucial for various bioanalytical applications. This document details the necessary reagents, experimental protocols, and purification methods to obtain a high-purity product.

Introduction

This compound is a valuable chemical probe that combines the specific binding properties of biotin with the fluorescent characteristics of 7-amino-4-methylcoumarin (B1665955) (AMC). Biotin exhibits an exceptionally high affinity for avidin (B1170675) and streptavidin, a property widely exploited in molecular biology for detection, purification, and labeling of biomolecules. The coumarin (B35378) moiety, AMC, is a well-established fluorophore with excitation in the near-ultraviolet range and emission in the blue region of the visible spectrum, making it suitable for various fluorescence-based assays. The conjugation of biotin to AMC creates a powerful tool for applications such as enzyme-linked immunosorbent assays (ELISA), immunohistochemistry, flow cytometry, and affinity chromatography.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between the carboxylic acid group of d-biotin and the amino group of 7-amino-4-methylcoumarin. This reaction is facilitated by a peptide coupling reagent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier Examples |

| d-Biotin | C₁₀H₁₆N₂O₃S | 244.31 | Sigma-Aldrich, Thermo Fisher Scientific |

| 7-Amino-4-methylcoumarin (AMC) | C₁₀H₉NO₂ | 175.18 | Sigma-Aldrich, MedChemExpress[1] |

| BOP Reagent | C₁₂H₂₂F₆N₇OP | 442.28 | Sigma-Aldrich, MilliporeSigma |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Sigma-Aldrich, Thermo Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich, Thermo Fisher Scientific |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich, Thermo Fisher Scientific |

| Ethyl acetate (B1210297) (EtOAc) | C₄H₈O₂ | 88.11 | Sigma-Aldrich, Thermo Fisher Scientific |

| Hexane (B92381) | C₆H₁₄ | 86.18 | Sigma-Aldrich, Thermo Fisher Scientific |

| Silica (B1680970) Gel for Column Chromatography | SiO₂ | 60.08 | Merck, Sorbent Technologies |

Experimental Protocol: Amide Coupling Reaction

A detailed protocol for the synthesis of 7-amino-4-methylcoumarin, a precursor for the final product, has been described in a Russian patent, achieving a yield of up to 94%[2]. The subsequent biotinylation is outlined below.

-

Reaction Setup: In a round-bottom flask, dissolve d-biotin (1.0 eq) and 7-amino-4-methylcoumarin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture and stir for 10 minutes at room temperature.

-

Activation and Coupling: Add BOP reagent (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 95:5 v/v).

-

Work-up: Upon completion of the reaction, pour the reaction mixture into cold water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and byproducts. Flash column chromatography is a highly effective method for this purpose.

Experimental Protocol: Flash Column Chromatography

-

Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

Characterization Data

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₃O₄S[2][3] |

| Molecular Weight | 401.48 g/mol [2][3] |

| Appearance | Off-white to pale yellow solid |

| Purity (typical) | >95% (by HPLC) |

Visualization of the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship of the Coupling Reaction

The core of the synthesis is the BOP-mediated amide bond formation. The following diagram illustrates the logical relationship between the reactants, reagents, and the final product.

Caption: Reactants and reagents for the BOP-mediated coupling reaction.

References

Navigating the Solubility of N-d-Biotinyl-7-amino-4-methylcoumarin: A Technical Guide

For Immediate Release

This in-depth technical guide addresses the solubility characteristics of N-d-Biotinyl-7-amino-4-methylcoumarin in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of solubility data, detailed experimental protocols, and a workflow for its primary application as a fluorogenic substrate for biotinidase activity.

Data Presentation: Solubility Overview

The solubility of this compound is fundamentally dictated by its molecular structure, which combines the relatively non-polar coumarin (B35378) core with a more polar biotin (B1667282) tail. As with many fluorescent probes, a common strategy for its use in aqueous systems involves initial dissolution in an organic solvent, followed by dilution into the desired aqueous buffer.

Table 1: Estimated Solubility of this compound and Related Compounds

| Compound | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| This compound | DMSO | Estimated: 1-10 mg/mL | 2.5 - 25 mM | Estimation based on the solubility of AMC and general solubility of biotinylated compounds in DMSO. Empirical verification is recommended. |

| This compound | Aqueous Buffers (e.g., PBS, Tris-HCl) | Very Low | Low µM range | Direct dissolution is not recommended. Working solutions are prepared by diluting a DMSO stock. The final concentration is limited by the compound's low aqueous solubility and the tolerance of the assay for DMSO. |

| 7-Amino-4-methylcoumarin (B1665955) (AMC) | DMSO | 3 - 10 mg/mL[1][2] | 17 - 57 mM | Multiple suppliers report good solubility in this range. |

| 7-Amino-4-methylcoumarin (AMC) | DMF | ~3 mg/mL[2] | ~17 mM | An alternative organic solvent for stock solutions. |

| 7-Amino-4-methylcoumarin (AMC) | DMSO:PBS (pH 7.2) (1:40) | 0.02 mg/mL[2] | ~114 µM | Illustrates the significant drop in solubility upon dilution into an aqueous buffer. |

Experimental Protocols

The following protocols provide a general framework for the preparation of stock and working solutions of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: 401.48 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes or amber vials

Procedure:

-

Weigh out 4.01 mg of this compound powder.

-

Add 1 mL of anhydrous DMSO to the powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If particulates remain, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of precipitates.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. For AMC, DMSO stock solutions are reported to be stable for up to 6 months at -20°C[3].

Protocol 2: Preparation of an Aqueous Working Solution

Objective: To prepare a 100 µM working solution of this compound in a suitable aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

Aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw a vial of the 10 mM stock solution at room temperature.

-

In a sterile microcentrifuge tube, add 990 µL of the desired aqueous buffer.

-

Add 10 µL of the 10 mM stock solution to the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.

-

Vortex the working solution immediately and thoroughly to ensure homogeneity and prevent precipitation.

-

Prepare the working solution fresh on the day of the experiment. Do not store aqueous solutions for extended periods[4].

Note: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤1%) to avoid potential interference with biological systems[5]. If precipitation occurs upon dilution, it may be necessary to prepare a more dilute working solution.

Mandatory Visualizations

Biotinidase Activity Assay Workflow

The primary application of this compound is as a fluorogenic substrate for measuring biotinidase activity. The enzymatic cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin, which can be quantified to determine enzyme activity.

Logical Flow for Solution Preparation

This diagram illustrates the logical steps for preparing a usable aqueous working solution from the solid compound.

References

- 1. 7-Amino-4-methylcoumarin | Fluorochrome | Hello Bio [hellobio.com]

- 2. 7-Amino-4-methylcoumarin | CAS 26093-31-2 | Cayman Chemical | Biomol.de [biomol.com]

- 3. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Dimethyl Sulfoxide-Free and Water-Soluble Fluorescent Probe for Detection of Bovine Serum Albumin Prepared by Ionic Co-assembly of Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

N-d-Biotinyl-7-amino-4-methylcoumarin: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent probe that combines the versatile blue-emitting 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore with a biotin (B1667282) moiety. This conjugation allows for its specific targeting to avidin (B1170675) and streptavidin proteins, making it a valuable tool in a wide range of biological assays, including immunoassays, enzyme-linked immunosorbent assays (ELISA), and fluorescence microscopy. Understanding the photophysical properties of this molecule, particularly its fluorescence quantum yield and photostability, is critical for its effective application and the generation of reliable and reproducible data.

This technical guide provides an in-depth overview of the quantum yield and photostability of this compound, including quantitative data, detailed experimental protocols for their measurement, and visual workflows to aid in experimental design.

Core Photophysical Properties

Data Presentation

The following tables summarize the key quantitative data for the quantum yield and photostability of 7-amino-4-methylcoumarin, which serves as a proxy for this compound.

Table 1: Fluorescence Quantum Yield of 7-Amino-4-methylcoumarin

| Solvent | Quantum Yield (Φ) |

| Ethanol | ~0.5[1] |

| Methanol | - |

| Water | - |

| Cyclohexane | - |

Note: The quantum yield of coumarin (B35378) derivatives can vary significantly with solvent polarity. It is recommended to determine the quantum yield in the specific buffer or solvent system used in your experiment.

Table 2: Photostability of 7-Amino-4-methylcoumarin

| Parameter | Value | Conditions |

| Time for 50% Decomposition (t½) | 14 minutes | In aerated methanol, initial concentration 10⁻⁵ mol dm⁻³, light intensity 1.4 x 10¹⁶ photons cm⁻³s⁻¹ at 350 nm[1] |

| General Observation | Photobleaching is a known issue, especially in solid matrices or under high-intensity illumination.[2] | - |

Disclaimer: The photostability data is for the parent fluorophore, 7-amino-4-methylcoumarin, and should be considered as an estimate for the biotinylated derivative. The actual photostability will depend on the specific experimental conditions, including the intensity and wavelength of the excitation light, the presence of oxygen, and the sample matrix.

Experimental Protocols

Accurate determination of the quantum yield and photostability of this compound is essential for quantitative applications. The following are detailed methodologies for these key experiments.

Measurement of Relative Fluorescence Quantum Yield

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

This compound

-

Quantum yield standard (e.g., Quinine sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

High-purity solvents (spectroscopic grade)

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound and the quantum yield standard in the desired solvent.

-

Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each solution.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The relationship should be linear in the low absorbance range. Determine the slope (gradient) of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

-

Photostability Assessment

This protocol provides a framework for evaluating the photostability of this compound under specific illumination conditions.

Materials:

-

This compound solution of known concentration

-

Light source with controlled intensity and wavelength (e.g., xenon lamp with a monochromator or a specific wavelength LED)

-

Spectrofluorometer or a fluorescence microscope with a sensitive detector

-

Cuvette or sample holder

-

Timer

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the desired buffer or solvent.

-

-

Initial Fluorescence Measurement:

-

Measure the initial fluorescence intensity (I₀) of the sample before prolonged exposure to the excitation light.

-

-

Photobleaching:

-

Continuously expose the sample to the excitation light source at a fixed intensity.

-

Record the fluorescence intensity (I) at regular time intervals (t).

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (I/I₀) as a function of time.

-

The resulting curve represents the photobleaching decay.

-

Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Alternatively, the photobleaching quantum yield (Φ_b) can be calculated if the photon flux of the excitation light is known.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a typical signaling pathway involving biotinylated coumarin and the experimental workflows for determining its photophysical properties.

Caption: Avidin-Biotin binding assay workflow.

References

An In-depth Technical Guide to the Safety and Handling of N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of N-d-Biotinyl-7-amino-4-methylcoumarin. The information is intended to support researchers, scientists, and professionals in drug development in the effective and safe use of this fluorogenic substrate.

Chemical and Physical Properties

This compound is a fluorescent compound primarily utilized as a substrate for measuring the activity of the enzyme biotinidase.[1] Its chemical structure consists of a biotin (B1667282) molecule linked to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955).

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O₄S | [1][2] |

| Molecular Weight | 401.48 g/mol | [1] |

| CAS Number | 191223-35-5 | [1][2] |

| Appearance | Solid (form may vary) | |

| Solubility | Soluble in DMSO and DMF | |

| Excitation Wavelength | ~345 nm | |

| Emission Wavelength | ~445 nm |

Safety and Handling

Hazard Identification:

Based on the parent compound, this compound may cause:

-

Skin irritation

-

Serious eye irritation

-

Respiratory irritation

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid Measures:

-

After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. A storage temperature of <-15°C is recommended.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.

Experimental Protocols

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the coupling of biotin to the amino group of 7-amino-4-methylcoumarin. This can be achieved by activating the carboxylic acid of biotin, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then reacts with the amine of 7-amino-4-methylcoumarin to form a stable amide bond.

References

Commercial Suppliers and Technical Guide for N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a crucial fluorogenic substrate primarily utilized in the sensitive detection of biotinidase activity. This enzyme plays a vital role in the recycling of the essential B vitamin, biotin (B1667282). A deficiency in biotinidase can lead to a range of neurological and cutaneous symptoms. The enzymatic cleavage of the amide bond in this compound by biotinidase liberates the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct and quantifiable measure of enzyme activity.[1] This technical guide provides an in-depth overview of commercially available sources, key technical data, experimental protocols for its use in biotinidase assays, and a proposed synthesis method.

Commercial Availability

Several reputable suppliers offer this compound for research and development purposes. The following table summarizes key information from prominent vendors.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biosynth | FB152327 | Not Specified | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |

| Santa Cruz Biotechnology | sc-221543 | ≥95% | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |

| LGC Standards | TRC-B437500 | Not Specified | 191223-35-5 | C₂₀H₂₃N₃O₄S | 401.48 |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided below, with data compiled from PubChem.[2]

| Property | Value |

| Molecular Weight | 401.5 g/mol |

| Exact Mass | 401.14092740 Da |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 122 Ų |

| Heavy Atom Count | 29 |

| Formal Charge | 0 |

Application in Biotinidase Activity Assays

The primary application of this compound is in the fluorometric determination of biotinidase activity. This assay is fundamental for the diagnosis of biotinidase deficiency, a treatable inherited metabolic disorder.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound by biotinidase. This reaction releases biotin and the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation, measured by the increase in fluorescence intensity over time, is directly proportional to the biotinidase activity in the sample.

Biotin Recycling and Biotinidase Deficiency Pathway

Biotinidase is a key enzyme in the biotin cycle, responsible for cleaving biotin from biocytin (B1667093) and biotinyl-peptides, making it available for covalent attachment to carboxylases. In biotinidase deficiency, this recycling process is impaired, leading to a deficiency of active carboxylases and the accumulation of toxic metabolites.

Caption: Biotin recycling pathway and the impact of biotinidase deficiency.

Experimental Protocols

Fluorometric Assay for Biotinidase Activity

This protocol is a generalized procedure for measuring biotinidase activity in serum or plasma samples using this compound. Optimization may be required for specific experimental conditions and sample types.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 6.0)

-

Serum or plasma samples

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentration (e.g., 100 µM).

-

Sample Preparation: Dilute serum or plasma samples with Assay Buffer. The dilution factor will depend on the expected enzyme activity.

-

Assay Reaction:

-

Pipette 50 µL of diluted sample into each well of the 96-well microplate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

Include a blank control (Assay Buffer instead of sample) and a positive control (sample with known biotinidase activity).

-

-

Incubation: Incubate the microplate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time may need to be optimized.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.[3][4][5][6] The optimal wavelengths for the liberated 7-amino-4-methylcoumarin are around 345 nm for excitation and 445 nm for emission.[5]

-

Data Analysis: Calculate the rate of fluorescence increase over time and correlate it to the biotinidase activity, typically expressed in nmol/min/mL or µmol/hr/L.

Experimental Workflow for Biotinidase Assay

The following diagram illustrates the general workflow for a fluorometric biotinidase assay.

Caption: General workflow for a fluorometric biotinidase assay.

Proposed Synthesis of this compound

Proposed Synthesis Steps:

-

Activation of d-Biotin: d-Biotin is first activated to facilitate the reaction with the amino group of 7-amino-4-methylcoumarin. This can be achieved by reacting d-biotin with a coupling agent like BOP reagent in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in an anhydrous aprotic solvent (e.g., dimethylformamide - DMF). This forms a highly reactive intermediate.

-

Coupling Reaction: The activated d-biotin is then reacted with 7-amino-4-methylcoumarin. The amino group of the coumarin (B35378) derivative acts as a nucleophile, attacking the activated carboxyl group of biotin to form the desired amide bond.

-

Purification: The final product, this compound, would then be purified from the reaction mixture using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

Logical Relationship for Proposed Synthesis

The following diagram outlines the logical steps for the proposed synthesis.

Caption: Proposed synthesis pathway for this compound.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study of biotin metabolism and the diagnosis of biotinidase deficiency. Its commercial availability from multiple suppliers facilitates its use in a variety of research settings. The fluorometric assay based on this substrate offers a sensitive and specific method for quantifying biotinidase activity. While a standardized, detailed protocol for its use and synthesis requires careful optimization, the information provided in this guide serves as a comprehensive starting point for professionals in the field.

References

- 1. This compound | 191223-35-5 | FB152327 [biosynth.com]

- 2. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. FluoroFinder [app.fluorofinder.com]

Methodological & Application

Application Notes: Utilizing N-d-Biotinyl-7-amino-4-methylcoumarin for Robust Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate designed for the sensitive and continuous measurement of biotinidase activity.[1] Biotinidase is a critical enzyme in the biotin (B1667282) cycle, responsible for recycling biotin, an essential B vitamin, from biocytin. The deficiency of this enzyme can lead to severe neurological and cutaneous disorders. This fluorogenic substrate allows for a straightforward and sensitive method to determine biotinidase activity in biological samples, aiding in the diagnosis of biotinidase deficiency and in the research of biotin metabolism.

The assay principle is based on the enzymatic cleavage of the amide bond in this compound by biotinidase. This reaction releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which can be monitored in real-time. The increase in fluorescence intensity is directly proportional to the biotinidase activity.

Data Presentation

The following tables summarize key quantitative data for performing enzyme assays with this compound.

Table 1: Reagent and Buffer Composition

| Reagent/Buffer | Composition | pH |

| Substrate Formulation | 0.15 M Potassium Phosphate, 0.01% (w/v) Tween® 20, 0.1 mM DTT, 0.2 mM this compound | 6.5 |

| Stop Buffer | 0.2 M Sodium Bicarbonate, 0.01% (w/v) Tween® 20 | 10.0 |

| Sample Extraction Buffer (for Dried Blood Spots) | 0.1% (w/v) Tween® 20 in molecular grade water | - |

Table 2: Experimental Parameters

| Parameter | Value |

| Excitation Wavelength | 360 nm |

| Emission Wavelength | 460 nm |

| Incubation Temperature | 37°C |

| Incubation Time | Up to 24 hours (optimization may be required) |

Table 3: Enzyme Kinetic Parameters

| Parameter | Value | Notes |

| Km (Michaelis constant) | Not specified in the literature. | To be determined empirically for specific assay conditions. |

| Vmax (Maximum velocity) | Not specified in the literature. | To be determined empirically for specific assay conditions. |

Experimental Protocols

Protocol 1: Biotinidase Activity Assay in Serum/Plasma

This protocol is designed for the determination of biotinidase activity in serum or plasma samples using a 96-well microtiter plate format.

Materials:

-

This compound

-

Potassium Phosphate

-

Tween® 20

-

Dithiothreitol (DTT)

-

Sodium Bicarbonate

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microtiter plates

-

Fluorescence microplate reader

-

Serum/plasma samples

-

Positive and negative controls

Procedure:

-

Substrate Stock Solution Preparation: Dissolve this compound in DMSO to prepare a concentrated stock solution.

-

Substrate Formulation Preparation: Prepare the substrate formulation as described in Table 1. The this compound stock solution should be added to the buffer to reach the final concentration of 0.2 mM.

-

Sample Preparation: Thaw serum or plasma samples on ice. If necessary, dilute the samples with an appropriate buffer.

-

Assay Reaction: a. In separate wells of a 96-well microtiter plate, add 10 µL of the serum/plasma sample (or control). b. To each well, add 10 µL of the substrate formulation.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20 hours). The optimal incubation time should be determined based on the sample type and expected enzyme activity.

-

Stopping the Reaction: Add 50 µL of Stop Buffer (as described in Table 1) to each well to terminate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

-

Data Analysis: The biotinidase activity is proportional to the increase in fluorescence. A standard curve can be generated using known concentrations of 7-amino-4-methylcoumarin to quantify the amount of product formed.

Protocol 2: Biotinidase Activity Assay in Dried Blood Spots (DBS)

This protocol is adapted for the screening of biotinidase activity from dried blood spot samples.

Materials:

-

All materials listed in Protocol 1

-

Dried blood spot samples on filter paper

-

3 mm hole puncher

-

Microcentrifuge tubes

-

Extraction Buffer (0.1% (w/v) Tween® 20 in molecular grade water)

Procedure:

-

DBS Sample Preparation: a. Punch out a 3 mm disc from the dried blood spot and place it into a microcentrifuge tube. b. Add 100 µL of Extraction Buffer to each tube. c. Vortex briefly and incubate at room temperature for 1 hour with gentle shaking to extract the enzyme. d. Centrifuge the tubes to pellet the filter paper debris.

-

Assay Reaction: a. In a 96-well microtiter plate, add 10 µL of the DBS extract to each well. b. Add 10 µL of the Substrate Formulation to each well.

-

Incubation, Stopping, and Measurement: Follow steps 5-8 from Protocol 1.

Mandatory Visualizations

Caption: The Biotin Recycling Pathway.

Caption: Biotinidase Assay Workflow.

References

Application Note: Fluorometric Assay for Biotinidase Activity using N-d-Biotinyl-7-amino-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinidase is a critical enzyme responsible for the recycling of the essential B-vitamin, biotin. Deficiency in biotinidase activity can lead to a range of neurological and cutaneous symptoms. The quantitative determination of biotinidase activity is crucial for the diagnosis of biotinidase deficiency and for research in areas such as inborn errors of metabolism and drug development. This application note describes a sensitive and specific fluorometric assay for the determination of biotinidase activity in biological samples, such as serum and dried blood spots, using the fluorogenic substrate N-d-Biotinyl-7-amino-4-methylcoumarin.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by biotinidase.[1] This reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to the biotinidase activity in the sample. The fluorescence of AMC is measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[2] The concentration of the liberated AMC can be quantified by generating a standard curve with known concentrations of AMC, allowing for the precise calculation of biotinidase activity.

Materials and Reagents

-

This compound (Substrate)

-

7-amino-4-methylcoumarin (AMC Standard)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potassium phosphate (B84403), monobasic and dibasic

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Sodium Bicarbonate

-

Hydrochloric Acid (HCl)

-

Purified water

-

Biological samples (e.g., serum, plasma, or dried blood spots)

-

Black, flat-bottom 96-well microplates

-

Fluorometric microplate reader

Experimental Protocols

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation | Storage |

| Assay Buffer (50 mM Potassium Phosphate, 1 mM DTT, 0.1% BSA, pH 6.5) | Dissolve appropriate amounts of monobasic and dibasic potassium phosphate in purified water to make a 50 mM solution. Adjust pH to 6.5 using HCl or NaOH. Add DTT to a final concentration of 1 mM and BSA to a final concentration of 0.1% (w/v). | 4°C for up to one week. |

| Substrate Stock Solution (10 mM) | Dissolve this compound in DMSO to a final concentration of 10 mM. | -20°C, protected from light. |

| AMC Standard Stock Solution (1 mM) | Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. | -20°C, protected from light. |

| Stop Solution (0.1 M Sodium Bicarbonate, pH 10.5) | Dissolve sodium bicarbonate in purified water to a final concentration of 0.1 M. Adjust pH to 10.5 with NaOH. | Room temperature. |

Sample Preparation

-

Serum/Plasma: Centrifuge whole blood to separate serum or plasma. Samples can be used fresh or stored at -80°C. Before use, thaw frozen samples on ice.

-

Dried Blood Spots (DBS): Punch a 3 mm disc from the dried blood spot into a microplate well or microcentrifuge tube.

Assay Procedure (96-Well Plate Format)

1. AMC Standard Curve Preparation:

-

Prepare a series of dilutions of the AMC Standard Stock Solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Include a blank control containing 100 µL of Assay Buffer only.

2. Biotinidase Activity Measurement (Kinetic Assay):

-

Add 80 µL of Assay Buffer to each well designated for samples and controls.

-

Add 10 µL of sample (serum/plasma) or a 3 mm DBS punch to the appropriate wells. For DBS, add 90 µL of Assay Buffer to elute the enzyme (incubate for 30 minutes at 37°C with gentle shaking).

-

Include the following controls:

-

Negative Control: A sample known to have no biotinidase activity (e.g., heat-inactivated serum).

-

Positive Control: A sample with known biotinidase activity.

-

Blank: 10 µL of purified water instead of a sample.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of a working dilution of the Substrate Stock Solution (prepared in Assay Buffer to achieve a desired final concentration, e.g., 100 µM) to each well.

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30-60 minutes.

3. Biotinidase Activity Measurement (Endpoint Assay):

-

Follow steps 1-4 of the kinetic assay procedure.

-

Initiate the reaction by adding 10 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C for a fixed time (e.g., 60 minutes).

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the final fluorescence intensity at the same wavelengths.

Data Presentation and Analysis

Table 2: Summary of Assay Parameters

| Parameter | Value |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~460 nm |

| Incubation Temperature | 37°C |

| Assay pH | 6.5 |

| Final Substrate Concentration | Optimization may be required (e.g., 100 µM) |

| Incubation Time (Endpoint) | 60 minutes (or as optimized) |

Data Analysis:

-

AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM) and y-intercept.

-

Biotinidase Activity Calculation:

-

For the kinetic assay , determine the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence versus time plot for each sample.

-

For the endpoint assay , subtract the fluorescence of the blank from the final fluorescence of each sample.

-

Use the following formula to calculate the biotinidase activity:

Activity (nmol/min/mL) = [(ΔRFU/min or Final RFU) / Slope of AMC Standard Curve] x (Total Assay Volume / Sample Volume) x Dilution Factor

Where:

-

ΔRFU/min is the change in relative fluorescence units per minute.

-

Final RFU is the blank-corrected fluorescence at the end of the incubation.

-

Slope of AMC Standard Curve is in RFU/µM.

-

Total Assay Volume is the final volume in the well (in µL).

-

Sample Volume is the volume of the sample added (in µL).

-

Dilution Factor is any dilution of the original sample.

-

Visualizations

Caption: Experimental workflow for the fluorometric biotinidase activity assay.

Caption: Principle of the fluorometric biotinidase assay.

References

Application Notes and Protocols for N-d-Biotinyl-7-amino-4-methylcoumarin in Streptavidin Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range.[1] This high affinity and specificity make the biotin-streptavidin system a cornerstone of numerous biotechnological applications, including immunoassays, affinity chromatography, and drug delivery. N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent analog of biotin that allows for the real-time monitoring of its binding to streptavidin. The coumarin (B35378) fluorophore provides a sensitive spectroscopic handle to study the kinetics of this interaction. Upon binding to streptavidin, the fluorescence of the coumarin moiety is often quenched, providing a direct measure of the binding event.[2][3] This application note provides detailed protocols for utilizing this compound to determine the binding kinetics of streptavidin.

Principle of the Assay

The binding of this compound to streptavidin can be monitored by the change in its fluorescence properties. Typically, the fluorescence of the coumarin derivative is quenched upon binding to the deep biotin-binding pocket of streptavidin.[2][3] This phenomenon allows for the determination of both the association and dissociation rate constants. The association rate (k_on_) is measured by monitoring the decrease in fluorescence over time when the fluorescent biotin and streptavidin are mixed. The dissociation rate (k_off_) can be determined by pre-forming the complex and then adding an excess of unlabeled biotin, which competes for the binding sites and displaces the fluorescent analog, leading to a recovery of fluorescence.

Quantitative Data: Streptavidin-Biotin Interaction Kinetics

| Parameter | Symbol | Value Range | Method |

| Association Rate Constant | k_on_ | 1 x 10⁵ - 5.5 x 10⁸ M⁻¹s⁻¹ | Stopped-flow fluorescence, Surface Plasmon Resonance |

| Dissociation Rate Constant | k_off_ | 8.8 x 10⁻⁵ - 0.05 s⁻¹ | Fluorescence recovery after competition, Radioligand binding |

| Dissociation Constant | K_d_ | ~10⁻¹⁵ - 10⁻¹⁴ M (femtomolar) | Calculated (k_off_ / k_on_), various binding assays |

Experimental Protocols

General Materials and Reagents

-

This compound

-

Streptavidin

-

Unlabeled d-Biotin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO) for stock solution preparation

-

Microplates (black, non-binding surface for fluorescence measurements)

-

Fluorometer or plate reader with excitation and emission filters for coumarin (Excitation ~350 nm, Emission ~450 nm)

-

Stopped-flow apparatus (for rapid kinetics)

Preparation of Stock Solutions

-

This compound: Prepare a 1 mM stock solution in DMSO. Store protected from light at -20°C.

-

Streptavidin: Prepare a 100 µM stock solution in PBS. The concentration should be accurately determined by measuring the absorbance at 280 nm. Store at 4°C.

-

Unlabeled d-Biotin: Prepare a 10 mM stock solution in PBS. It may be necessary to gently warm the solution to fully dissolve the biotin. Store at 4°C.

Experimental Workflow for Kinetic Analysis

Experimental workflow for determining streptavidin binding kinetics.

Protocol for Measuring the Association Rate Constant (k_on_)

This protocol is designed for a fluorometer or plate reader. For more rapid kinetics, a stopped-flow instrument is recommended.

-

Prepare working solutions of this compound and streptavidin in PBS. A typical final concentration for the fluorescent biotin is 10-100 nM, and a 2 to 10-fold excess of streptavidin is recommended.

-

Equilibrate the instrument and reagents to the desired temperature (e.g., 25°C).

-

Set the fluorometer to the excitation and emission wavelengths for 7-amino-4-methylcoumarin (B1665955) (e.g., Ex: 351 nm, Em: 430 nm).[4]

-

Pipette the this compound solution into the microplate wells.

-

Initiate the kinetic read on the instrument.

-

Rapidly add the streptavidin solution to the wells and mix quickly but gently.

-

Monitor the decrease in fluorescence intensity over time until the signal stabilizes.

-

The data can be fitted to a pseudo-first-order binding model to determine the observed rate constant (k_obs_). The association rate constant (k_on_) can then be calculated using the equation: k_obs_ = k_on_ * [Streptavidin] + k_off_. Since k_off_ is very slow, it can often be neglected in the initial phase of association.

Protocol for Measuring the Dissociation Rate Constant (k_off_)

-

Prepare a complex of this compound and streptavidin by incubating them together in PBS at a 1:1 molar ratio (e.g., 100 nM of each) for at least 30 minutes to ensure complete binding.

-

Pipette the pre-formed complex into the microplate wells.

-

Set the fluorometer to the appropriate excitation and emission wavelengths and begin the kinetic read.

-

Add a large excess of unlabeled d-biotin (e.g., 100-fold to 1000-fold molar excess over the fluorescent biotin) to the wells and mix.

-

Monitor the increase in fluorescence intensity over time as the fluorescent biotin derivative dissociates from streptavidin. This process can be very slow due to the high affinity of the interaction.

-

The data can be fitted to a first-order kinetic model to determine the dissociation rate constant (k_off_).

Signaling Pathway and Interaction Visualization

The interaction between this compound and streptavidin is a direct binding event. The following diagram illustrates the principle of the fluorescence quenching assay.

Principle of fluorescence quenching upon binding.

Data Analysis and Interpretation

The kinetic data obtained from the experiments should be analyzed using appropriate software (e.g., GraphPad Prism, Origin).

-

Association: The fluorescence decay data is fitted to a single exponential decay model to obtain k_obs_. Plotting k_obs_ against a range of streptavidin concentrations will yield a linear plot where the slope is the k_on_.

-

Dissociation: The fluorescence recovery data is fitted to a single exponential rise to maximum model to directly obtain the k_off_.

-

Dissociation Constant: The equilibrium dissociation constant (K_d_) can be calculated from the ratio of the rate constants: K_d_ = k_off_ / k_on_.

Conclusion

This compound is a valuable tool for studying the binding kinetics of the biotin-streptavidin interaction. The fluorescence-based assays described provide a sensitive and continuous method to determine the association and dissociation rates. Understanding these kinetic parameters is crucial for the optimization of assays and technologies that rely on the robust and specific biotin-streptavidin linkage.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorescent probe that combines the specific binding properties of biotin (B1667282) with the blue fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC). This bifunctional molecule serves as a versatile tool in fluorescence microscopy, primarily for the detection and localization of avidin (B1170675), streptavidin, or their conjugates. The high affinity of the biotin moiety for avidin and streptavidin (Kd = 10⁻¹⁵ M) allows for highly specific and stable labeling.[1][2] Upon binding, the coumarin (B35378) fluorophore can be visualized, enabling the localization of target molecules or cellular structures that have been pre-labeled with avidin or streptavidin. This probe is particularly useful in applications requiring signal amplification, such as in immunohistochemistry (IHC), in situ hybridization (ISH), and flow cytometry.[3][4][5]

Physicochemical and Spectroscopic Properties

The utility of this compound as a fluorescent probe is defined by its chemical and photophysical characteristics. These properties are essential for designing experiments and selecting appropriate microscope filter sets.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N₃O₄S | [6][7] |

| Molecular Weight | 401.48 g/mol | [7][8] |

| CAS Number | 191223-35-5 | [7][8] |

| Excitation Wavelength (λex) | ~354 nm (for AMC) | [9] |

| Emission Wavelength (λem) | ~430-460 nm (for AMC) | [10] |

| Purity | ≥95% | [8] |

| Storage | Store at < -15°C, keep container well closed. | [7] |

Note: The excitation and emission wavelengths are based on the parent fluorophore, 7-amino-4-methylcoumarin. The exact spectral properties may shift slightly upon conjugation.

Principle of Application

The application of this compound in fluorescence microscopy is predominantly based on the indirect detection of a target molecule. This is achieved through the high-affinity interaction between biotin and avidin or its analogue, streptavidin. The general workflow involves targeting a molecule of interest with a primary molecule (e.g., an antibody or nucleic acid probe) that is conjugated to streptavidin. Subsequently, the this compound is introduced and binds to the streptavidin, rendering the target fluorescently visible.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. The avidin-biotin system | Ed Bayer's Group [weizmann.ac.il]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin Fluorescence in Situ Hybridization Kit for RNA (Green) [sbsgenetech.com]

- 5. bosterbio.com [bosterbio.com]

- 6. This compound | C20H23N3O4S | CID 71313996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 191223-35-5 | FB152327 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. 7-氨基-4-甲基香豆素 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin as a Hydrolase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a fluorogenic substrate designed for the sensitive detection of hydrolase activity, particularly biotinidase.[1][2][3][4] The substrate consists of biotin (B1667282) linked to the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its native state, the molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond by a hydrolase, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity. This system provides a sensitive and continuous assay format suitable for a variety of applications, including enzyme characterization, inhibitor screening, and high-throughput screening (HTS).[5]

Physicochemical Properties and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound and its fluorescent product, 7-amino-4-methylcoumarin (AMC), are provided below.

| Property | This compound | 7-Amino-4-methylcoumarin (AMC) |

| CAS Number | 191223-35-5 | 26093-31-2 |

| Molecular Formula | C₂₀H₂₃N₃O₄S | C₁₀H₉NO₂ |

| Molecular Weight | 401.48 g/mol | 175.18 g/mol |

| Purity | ≥95% | ≥98% (HPLC) |

| Excitation Wavelength (λex) | Non-fluorescent | ~340-380 nm |

| Emission Wavelength (λem) | Non-fluorescent | ~440-460 nm |

| Appearance | Solid | Powder |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, acetone |

| Storage | Store at < -15°C | Store at 2-8°C |

Data compiled from multiple sources.[1][2]

Enzymatic Reaction

The enzymatic hydrolysis of this compound by biotinidase releases biotin and the fluorescent 7-amino-4-methylcoumarin (AMC).

References

Application Notes and Protocols: N-d-Biotinyl-7-amino-4-methylcoumarin for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-d-Biotinyl-7-amino-4-methylcoumarin is a versatile fluorescent probe that combines the strong blue fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC) with the high-affinity binding of biotin (B1667282). This conjugation allows for targeted labeling and visualization of cellular components in both fixed and live cell imaging applications. The AMC fluorophore exhibits excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively, making it suitable for multiplexing with other fluorescent probes. The biotin moiety enables indirect detection and signal amplification through its extraordinarily strong and specific interaction with avidin (B1170675) or streptavidin conjugates.

These application notes provide a comprehensive overview of the use of this compound, including its photophysical properties, detailed protocols for live and fixed cell imaging, and its application in targeted labeling strategies.

Photophysical and Chemical Properties

The spectral properties of the 7-amino-4-methylcoumarin (AMC) fluorophore are crucial for designing imaging experiments. These properties can be influenced by the local microenvironment, such as solvent polarity.[1]

| Property | Value | Reference |

| Excitation Maximum (λex) | 341 - 351 nm | [2][3][4] |

| Emission Maximum (λem) | 430 - 445 nm | [2][3][4][5] |

| Molecular Formula | C₂₀H₂₃N₃O₄S | [6] |

| Molecular Weight | 401.5 g/mol | [6] |

| Common Solvents | DMSO, DMF | [3][5] |

Principle of Application

The use of this compound in cellular imaging is based on the principle of the avidin-biotin complex.[7][8][9] This system allows for a multi-step labeling approach that enhances signal intensity. First, the biotinylated AMC probe is introduced to the sample where it can be targeted to a specific cellular location, for example, through a biotinylated antibody or ligand. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is added, which binds to the biotin on the AMC probe, thereby amplifying the fluorescent signal at the target site. This indirect method is highly sensitive due to the tetravalent nature of avidin/streptavidin, which can bind up to four biotin molecules.[8]

Experimental Protocols

Protocol 1: Live Cell Imaging

This protocol outlines a general procedure for labeling live cells. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

-